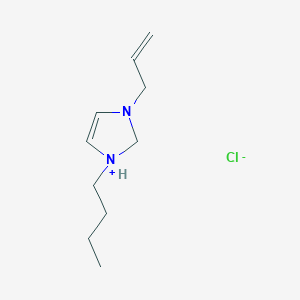

1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride

CAS No.: 887276-30-4

Cat. No.: VC8307693

Molecular Formula: C10H19ClN2

Molecular Weight: 202.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887276-30-4 |

|---|---|

| Molecular Formula | C10H19ClN2 |

| Molecular Weight | 202.72 g/mol |

| IUPAC Name | 1-butyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride |

| Standard InChI | InChI=1S/C10H18N2.ClH/c1-3-5-7-12-9-8-11(10-12)6-4-2;/h4,8-9H,2-3,5-7,10H2,1H3;1H |

| Standard InChI Key | KNFMDLARWSEOSA-UHFFFAOYSA-N |

| SMILES | CCCC[NH+]1CN(C=C1)CC=C.[Cl-] |

| Canonical SMILES | CCCC[NH+]1CN(C=C1)CC=C.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is systematically named 1-butyl-3-ethenylimidazol-1-ium chloride under IUPAC conventions . Its molecular formula is C₉H₁₅ClN₂, with a molecular weight of 186.68 g/mol . The structure features a positively charged imidazolium core, a butyl chain (C₄H₉) at the N1 position, and a vinyl group (C₂H₃) at the N3 position, balanced by a chloride anion .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 657394-65-5 | |

| SMILES Notation | CCCC[N+]1=C(N=C1C=C)Cl | |

| InChIKey | KRCYUCRTMSTHOK-UHFFFAOYSA-M | |

| Molecular Formula | C₉H₁₅ClN₂ |

Structural Analysis

The 2D and 3D conformational data reveal a planar imidazolium ring with substituents extending perpendicularly . The vinyl group introduces π-electron density, potentially influencing reactivity and intermolecular interactions .

Synthesis and Purification

Synthetic Methodology

The compound is synthesized via a quaternization reaction between 1-vinylimidazole and 1-chlorobutane under reflux conditions . A typical procedure involves:

-

Heating equimolar amounts of 1-vinylimidazole and 1-chlorobutane in acetonitrile at 60°C for 48 hours .

-

Washing the crude product with ethyl acetate to remove unreacted precursors .

-

Drying under vacuum at 60°C to yield a hygroscopic, off-white solid .

Table 2: Synthesis Parameters

| Parameter | Condition | Source |

|---|---|---|

| Reaction Temperature | 60°C | |

| Reaction Time | 48 hours | |

| Solvent | Acetonitrile | |

| Yield | ~85% (estimated) |

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR):

-

Fourier-Transform Infrared (FTIR): Peaks at 3150 cm⁻¹ (C-H stretch, imidazolium) and 1640 cm⁻¹ (C=C vinyl) .

Physicochemical Properties

Thermal Stability

The compound exhibits a decomposition temperature of ~250°C under nitrogen, as inferred from thermogravimetric analysis (TGA) of analogous imidazolium ILs . The vinyl group reduces thermal stability compared to alkyl-substituted analogs due to unsaturation .

Solubility and Viscosity

-

Solubility: Miscible with polar aprotic solvents (e.g., DMSO, acetonitrile) but immiscible with alkanes .

-

Viscosity: Estimated at 120–150 cP at 25°C, higher than 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) due to reduced symmetry .

Table 3: Physical Properties

| Property | Value | Source |

|---|---|---|

| Density (25°C) | 1.08 g/cm³ | |

| Melting Point | ~70°C (decomposes) | |

| Water Content | <1% (after drying) |

Chemical Reactivity and Functionalization

Anion Exchange

The chloride anion can be replaced via metathesis with salts like NaPF₆ or LiNTf₂ to tailor solubility and electrochemical stability . For example:

Applications in Industrial and Green Chemistry

Extractive Desulfurization (EDS)

Like [BMIM]Cl , this IL can remove sulfur compounds (e.g., dibenzothiophene) from fuels via liquid-liquid extraction. The vinyl group enhances π-π interactions with aromatic sulfur species, improving efficiency .

Cellulose Dissolution

Preliminary studies suggest utility in biomass processing, where ILs dissolve cellulose at elevated temperatures (>80°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume